(3-Chlorophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
(3-Chlorophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22ClN3O2 and its molecular weight is 395.89. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antimicrobial Activities
Anticancer Applications : Research has shown that compounds incorporating oxadiazole and piperidine units exhibit significant anticancer activity. For instance, novel series of compounds with these functionalities have been synthesized and evaluated against various cancer cell lines, revealing potent cytotoxicity in some cases compared to standard drugs like doxorubicin. Such compounds are being explored for their potential in overcoming resistance to pharmaceutical drugs and offering new pathways for cancer treatment (Kanubhai D. Katariya et al., 2021).
Antimicrobial Applications : The introduction of heterocyclic entities like oxadiazole into compounds has also demonstrated enhanced in vitro antibacterial and antifungal activities. These compounds provide a promising approach to addressing the issue of microbial resistance to existing antibiotics, highlighting the importance of structural diversity in developing new antimicrobial agents (Kanubhai D. Katariya et al., 2021).
Molecular Docking and Interaction Studies
Molecular Docking Studies : The study of the molecular interaction between synthetic compounds and biological receptors is crucial for drug design. For example, detailed molecular docking studies of certain compounds have provided insights into their potential binding mechanisms and interactions with cannabinoid receptors, offering avenues for the development of new therapeutic agents (J. Shim et al., 2002).
Structural Analysis and Properties : The synthesis and characterization of related compounds, including their crystal structure, molecular dynamics, and interaction studies, lay the groundwork for understanding the physicochemical properties that contribute to their biological activity. This knowledge is instrumental in the rational design of compounds with enhanced efficacy and reduced toxicity (C. S. Karthik et al., 2021).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown. Given its structural features, it may potentially interfere with pathways involving similar heterocyclic compounds .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Properties
IUPAC Name |
(3-chlorophenyl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-15-6-2-3-10-19(15)21-24-20(28-25-21)12-16-7-5-11-26(14-16)22(27)17-8-4-9-18(23)13-17/h2-4,6,8-10,13,16H,5,7,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRONGPWAPNJIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.